7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one
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Overview
Description
7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one: is a bicyclic organic compound with the molecular formula C8H8O2 . It is characterized by a unique structure that includes an oxygen atom within a bicyclic framework, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
- 9-Oxabicyclo[4.2.1]nonan-2-one
- 7-Azabicyclo[4.2.0]octa-2,4-dien-8-one
- 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one
Comparison: Compared to these similar compounds, 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one is unique due to its specific bicyclic structure with an oxygen atom. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
28000-13-7 |
---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
7-oxabicyclo[4.2.1]nona-2,4-dien-8-one |
InChI |
InChI=1S/C8H8O2/c9-8-6-3-1-2-4-7(5-6)10-8/h1-4,6-7H,5H2 |
InChI Key |
GFUHHAFPAPLHDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC=CC1OC2=O |
Origin of Product |
United States |
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